5,5-Dimethyl-octahydro-1H-indole
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Overview
Description
5,5-Dimethyl-octahydro-1H-indole: is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes a saturated indole ring with two methyl groups at the 5th position, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-octahydro-1H-indole can be achieved through various methods, including:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Hydrogenation of Indole Derivatives: Another approach involves the hydrogenation of 5,5-Dimethyl-indole under high pressure and in the presence of a catalyst such as palladium on carbon to yield the octahydro derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-octahydro-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated indole derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
5,5-Dimethyl-octahydro-1H-indole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-octahydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-indole: Lacks the octahydro component, making it less saturated and potentially more reactive in certain chemical reactions.
Octahydro-1H-indole: Similar structure but without the methyl groups, leading to different chemical and biological properties.
Uniqueness
5,5-Dimethyl-octahydro-1H-indole is unique due to its combination of saturation and methyl substitution, which imparts specific chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
5,5-dimethyl-1,2,3,3a,4,6,7,7a-octahydroindole |
InChI |
InChI=1S/C10H19N/c1-10(2)5-3-9-8(7-10)4-6-11-9/h8-9,11H,3-7H2,1-2H3 |
InChI Key |
OHVJAOHMYCLYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C(C1)CCN2)C |
Origin of Product |
United States |
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